

# AV-299 (Tivantinib) vs. c-Met Inhibitors: A Comparative Efficacy Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AF299

Cat. No.: B494990

[Get Quote](#)

This guide provides a detailed comparison of the efficacy of AV-299 (tivantinib) and other prominent c-Met inhibitors for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

## Mechanism of Action: A Key Distinction

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a crucial signaling pathway involved in normal cellular processes like proliferation and motility.[\[1\]](#) However, its aberrant activation is a known driver in the development and progression of various cancers.[\[1\]\[2\]](#) This has made c-Met a key target for cancer therapy.[\[2\]](#)

Most c-Met inhibitors function by competing with ATP to bind to the kinase domain of the receptor, thereby blocking its activity. In contrast, tivantinib was initially identified as a non-ATP-competitive inhibitor of c-Met.[\[1\]\[3\]](#) However, emerging evidence suggests that tivantinib's anti-cancer effects are not solely dependent on c-Met inhibition.[\[1\]\[4\]](#) Studies have indicated an alternative mechanism of action involving the inhibition of microtubule polymerization.[\[1\]\[5\]](#) This dual activity distinguishes tivantinib from many other c-Met inhibitors.[\[1\]](#) Some research suggests that tivantinib's cytotoxic activity may be independent of its ability to bind to MET.[\[6\]](#)

## Quantitative Efficacy Comparison

The following table summarizes the clinical efficacy of tivantinib and other selective c-Met inhibitors in various cancer types, primarily non-small cell lung cancer (NSCLC) and

hepatocellular carcinoma (HCC).

| Drug                               | Cancer Type                            | Key Efficacy Metric                             | Result                                         | Clinical Trial/Study       |
|------------------------------------|----------------------------------------|-------------------------------------------------|------------------------------------------------|----------------------------|
| Tivantinib (AV-299)                | MET-High Advanced HCC                  | Median Overall Survival (OS)                    | 7.2 months (vs. 3.8 months with placebo)[7][8] | Phase II                   |
| MET-High Advanced HCC              | Time to Progression (TTP)              | 2.7 months (vs. 1.4 months with placebo)[8]     |                                                | Phase II                   |
| Advanced HCC (MET-High)            | Median OS                              | 8.4 months (vs. 9.1 months with placebo)[9][10] |                                                | METIV-HCC (Phase III)      |
| Advanced HCC (MET-High)            | Median Progression-Free Survival (PFS) | 2.1 months (vs. 2.0 months with placebo)[9]     |                                                | METIV-HCC (Phase III)      |
| NSCLC (High MET expression)        | Overall Survival (OS)                  | Significant improvement (HR, 0.68)[11]          |                                                | Meta-analysis              |
| NSCLC                              | Progression-Free Survival (PFS)        | Significant improvement (HR, 0.73)[11]          |                                                | Meta-analysis              |
| Capmatinib                         | METex14 NSCLC (Treatment-naïve)        | Overall Response Rate (ORR)                     | 68%[12][13]                                    | GEOMETRY mono-1 (Phase II) |
| METex14 NSCLC (Previously treated) | Overall Response Rate (ORR)            | 41%[12][13]                                     |                                                | GEOMETRY mono-1 (Phase II) |
| METex14 NSCLC (Treatment-naïve)    | Median Duration of Response (DOR)      | 12.6 months[13]                                 |                                                | GEOMETRY mono-1 (Phase II) |

|                                                 |                                              |                                   |                                      |
|-------------------------------------------------|----------------------------------------------|-----------------------------------|--------------------------------------|
| METex14<br>NSCLC<br>(Previously<br>treated)     | Median Duration<br>of Response<br>(DOR)      | 9.7 months[13]                    | GEOMETRY<br>mono-1 (Phase<br>II)     |
| MET GCN ≥10<br>NSCLC (First-<br>line)           | Overall<br>Response Rate<br>(ORR)            | 40%[14]                           | Phase II                             |
| MET GCN ≥10<br>NSCLC<br>(Second/Third-<br>line) | Overall<br>Response Rate<br>(ORR)            | 29%[14]                           | Phase II                             |
| Tepotinib                                       | METex14<br>NSCLC                             | Overall<br>Response Rate<br>(ORR) | 51.4%[15]<br>VISION (Phase<br>II)    |
| METex14<br>NSCLC                                | Median Duration<br>of Response<br>(DOR)      | 18.0 months[15]                   | VISION (Phase<br>II)                 |
| METex14<br>NSCLC<br>(Treatment-<br>naïve)       | Overall<br>Response Rate<br>(ORR)            | 57.3%[16]                         | VISION (Phase<br>II)                 |
| METex14<br>NSCLC<br>(Previously<br>treated)     | Overall<br>Response Rate<br>(ORR)            | 45.0%[16]                         | VISION (Phase<br>II)                 |
| Crizotinib                                      | METex14-altered<br>NSCLC                     | Overall<br>Response Rate<br>(ORR) | 32%[17]<br>PROFILE 1001<br>(Phase I) |
| METex14-altered<br>NSCLC                        | Median<br>Progression-Free<br>Survival (PFS) | 7.3 months[17]                    | PROFILE 1001<br>(Phase I)            |

|                            |                             |                          |                   |
|----------------------------|-----------------------------|--------------------------|-------------------|
| MET-deregulated NSCLC      | Overall Response Rate (ORR) | 27% <a href="#">[18]</a> | METROS (Phase II) |
| MET-amplified NSCLC (High) | Partial Responses (PRs)     | 50% <a href="#">[19]</a> | Phase I           |

METex14: MET exon 14 skipping mutation; GCN: Gene Copy Number; HR: Hazard Ratio.

## Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is essential to visualize the c-Met signaling pathway and the general workflow of experiments used to evaluate their efficacy.



[Click to download full resolution via product page](#)

**Caption:** c-Met Signaling Pathway



[Click to download full resolution via product page](#)

**Caption:** General Experimental Workflow

## Detailed Experimental Protocols

Below are representative protocols for key experiments used to evaluate the efficacy of these inhibitors.

This assay is used to assess the in vitro cytotoxic activity of the inhibitors on cancer cell lines.

- Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., tivantinib, capmatinib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).  
[\[20\]](#)

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[20]
- Solubilization: Add a solubilization solution to dissolve the formazan crystals.[20]
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[20]

This *in vivo* model evaluates the anti-tumor activity of the inhibitors in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., NSG mice).[21][22]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 70-300 mm<sup>3</sup>).[22]
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., orally) at a specified dose and schedule.[22]
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity. [22]
- Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

## Summary and Conclusion

While tivantinib (AV-299) initially showed promise as a selective c-Met inhibitor, particularly in MET-high tumors, its clinical development has been challenging, with Phase III trials in HCC failing to meet their primary endpoints.[9][23] A key distinguishing feature of tivantinib is its additional mechanism of action as a microtubule inhibitor, which contributes to its cytotoxicity but also complicates its positioning as a purely c-Met targeted therapy.[1][4]

In contrast, other selective c-Met inhibitors like capmatinib and tepotinib have demonstrated robust and durable clinical activity, particularly in NSCLC patients with MET exon 14 skipping

mutations, leading to regulatory approvals.[12][13][15] Crizotinib, another multi-kinase inhibitor with activity against MET, has also shown efficacy in this patient population.[17]

For researchers and drug developers, the comparison highlights the importance of both target selectivity and the identification of predictive biomarkers. While tivantinib's broader mechanism may offer advantages in certain contexts, the focused efficacy and clearer patient selection strategies for inhibitors like capmatinib and tepotinib have so far translated into more successful clinical outcomes in specific, genetically defined cancer patient populations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 3. Evaluation of safety and efficacy of tivantinib in the treatment of inoperable or recurrent non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 5. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tivantinib - Wikipedia [en.wikipedia.org]
- 7. POSITIVE PHASE 2 STUDY RESULTS FOR TIVANTINIB IN PREVIOUSLY TREATED HEPATOCELLULAR CARCINOMA TO BE PRESENTED AT ASCO - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]

- 11. The efficacy and safety of tivantinib in the treatment of solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Data from GEOMETRY mono-1 Study Show Clinically Meaningful Results in Patients with Non-Small Cell Lung Cancer with MET exon-14 Skipping Mutation Treated with Capmatinib - BioSpace [biospace.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. The Clinical Impact of Capmatinib in the Treatment of Advanced Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 15. esmo.org [esmo.org]
- 16. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 23. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]
- To cite this document: BenchChem. [AV-299 (Tivantinib) vs. c-Met Inhibitors: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b494990#av-299-efficacy-compared-to-c-met-inhibitors>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)